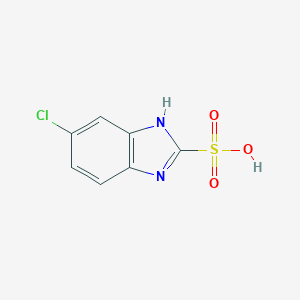

5-氯-1H-苯并咪唑-2-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

The molecular formula of benzimidazole is C7H6N2 . For “5-chloro-1H-benzimidazole-2-sulfonic acid”, the molecular formula would be C7H5ClN2O3S .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g/mol and a melting point of 170 to 172 °C .科学研究应用

药理活性

苯并咪唑衍生物,包括含有磺酸基团的那些,以其广泛的药理特性而闻名。由于其结构与天然存在的生物分子相似,它们已被确定为多种临床情况下的化疗剂。 这些化合物对许多疾病表现出显著的生物活性,并具有优异的生物利用度、安全性、和稳定性特征 .

抗菌剂

苯并咪唑衍生物的抗菌活性已得到充分证明。 它们被发现可以抑制各种细菌和真菌菌株的生长,包括白色念珠菌和新型隐球菌,这表明5-氯-1H-苯并咪唑-2-磺酸在开发新型抗菌剂方面具有潜在应用 .

脲酶抑制

据报道,苯并咪唑衍生物表现出脲酶抑制活性。脲酶是一种催化尿素水解为二氧化碳和氨的酶,其抑制对于治疗某些疾病至关重要。 已合成并研究了新型苯并咪唑衍生物,以评估其作为有效脲酶抑制剂的潜力,这可能成为5-氯-1H-苯并咪唑-2-磺酸的一个应用领域 .

药物开发

杂环苯并咪唑核心是药物开发中的一个关键组成部分。由于其重要的生物活性,其衍生物是许多活性药物成分(API)的一部分。 5-氯-1H-苯并咪唑-2-磺酸的结构特征可用于设计和合成新型生物活性化合物 .

抗真菌活性

苯并咪唑化合物已显示出显着的抗真菌活性。这在现有抗真菌药物耐药性不断增强的背景下尤其重要。 5-氯-1H-苯并咪唑-2-磺酸中的磺酸基团可以提高其溶解度和生物利用度,使其成为抗真菌药物开发的有价值候选者 .

生物活性调节

在苯并咪唑环的特定位置引入氯基团与生物活性的调节有关。 这种结构修饰可以导致生物相互作用中效力的提高和选择性的增强,这对于靶向治疗的开发至关重要 .

化疗研究

苯并咪唑衍生物因其广泛的生物活性而被认为是化疗研究中的优选结构。 5-氯-1H-苯并咪唑-2-磺酸中磺酸基团的存在可能提供与生物靶标的独特相互作用,有助于发现新的化疗剂 .

实验药理学

在实验药理学中,苯并咪唑衍生物用于研究各种生物反应和疾病模型。 5-氯-1H-苯并咪唑-2-磺酸的独特性质使其成为药理学研究中宝贵的工具,有助于阐明潜在药物的作用机制 .

作用机制

Target of Action

It’s structurally related to benzimidazole compounds, which are known to inhibit various enzymes involved in a wide range of therapeutic uses .

Mode of Action

Benzimidazole compounds, in general, are known to interact with biopolymers in the living system due to their resemblance to naturally occurring nucleotides .

Biochemical Pathways

Benzimidazole compounds are known to have a broad spectrum of pharmacological applications, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole compounds are known to have a wide range of therapeutic uses, suggesting they may have diverse molecular and cellular effects .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that benzimidazole derivatives can inhibit various enzymes and have a wide range of therapeutic uses .

Cellular Effects

Benzimidazole derivatives have been shown to cause cell death in leukemic cells at micromolar concentrations .

Molecular Mechanism

Benzimidazole derivatives have been shown to inhibit glutamate racemase (GR), making them promising candidates for developing antibacterial drugs .

Temporal Effects in Laboratory Settings

It is recommended to store the compound at room temperature .

Metabolic Pathways

Benzimidazole derivatives have been shown to interact with various enzymes involved in a wide range of therapeutic uses .

属性

IUPAC Name |

6-chloro-1H-benzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBBHTOBDRHTPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355521.png)

![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)

![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)

![2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B355563.png)

![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)

![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)

![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)

![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)

![1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B355620.png)